6,7-Dichloro-5,8-dioxonaphthyl acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H6Cl2O4 |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
(6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H6Cl2O4/c1-5(15)18-7-4-2-3-6-8(7)12(17)10(14)9(13)11(6)16/h2-4H,1H3 |
InChI Key |
MDRSKBVCOKBBAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 6,7 Dichloro 5,8 Dioxonaphthyl Acetate
Nucleophilic Addition and Substitution Reactions
The electron-poor character of the quinone ring makes it a prime target for nucleophiles. The carbonyl carbons and the chlorinated carbon atoms are the main electrophilic sites. Reactions typically proceed via initial nucleophilic attack, leading to either addition or substitution products.
6,7-Dichloro-5,8-dioxonaphthyl acetate (B1210297) is expected to react readily with a variety of nucleophiles, including primary and secondary amines, thiols, and alkoxides. The reaction with amines is a classic example of nucleophilic substitution on an activated aromatic ring. The process generally involves the displacement of one of the chloro substituents.
The reaction mechanism typically begins with the nucleophilic attack of the amine on one of the chlorinated carbons of the naphthoquinone ring. This is followed by the elimination of a chloride ion, leading to the formation of an amino-substituted naphthoquinone. The presence of two electron-withdrawing carbonyl groups facilitates this substitution by stabilizing the intermediate Meisenheimer-like complex.
Table 1: Examples of Nucleophilic Substitution Reactions on Dichloro-Naphthoquinone Systems
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Primary Amine | Aniline | 6-Anilino-7-chloro-5,8-dioxonaphthyl derivative |
| Secondary Amine | Piperidine | 6-Piperidino-7-chloro-5,8-dioxonaphthyl derivative |
Note: The table illustrates the expected reactivity based on known reactions of similar dichloro-naphthoquinones.
The chlorine atoms on the naphthoquinone ring are activated towards nucleophilic aromatic substitution. Their displacement is a key feature of the reactivity of 6,7-dichloro-5,8-dioxonaphthyl acetate. The rate and regioselectivity of the displacement can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
In many cases, the reaction can be controlled to achieve either mono- or di-substitution. The introduction of the first nucleophile can deactivate or activate the ring towards a second substitution, depending on the electronic properties of the incoming group. For instance, the substitution of a chlorine atom with an electron-donating amino group may decrease the electrophilicity of the ring, making the second substitution more difficult.
Research on analogous compounds like 2,3-dichloro-1,4-naphthoquinone demonstrates that it readily undergoes substitution reactions with various nucleophiles. oup.com For example, photochemical reactions with thiophenes lead to the substitution of a chlorine atom, a process initiated by photoinduced electron transfer. oup.com
Under certain conditions, typically involving strong bases or specific reagents, the naphthoquinone ring system can undergo cleavage. rsc.org This is a less common reaction pathway compared to substitution but can occur under forcing conditions. The mechanism often involves an initial nucleophilic attack, followed by a series of rearrangements that lead to the opening of the heterocyclic or carbocyclic ring.
For instance, studies on related naphthoquinones have shown that base-promoted reactions with certain nucleophiles can lead to complex rearrangements and the formation of new heterocyclic systems rather than simple substitution products. rsc.org These transformations are often mediated by the specific structure of the starting materials and can lead to the construction of valuable polycyclic compounds. rsc.org
Redox Chemistry of the Quinone Moiety
The quinone moiety is a classic redox-active functional group, capable of undergoing reversible reduction and oxidation processes. This redox activity is central to the chemical and biological functions of many quinones.
The electron-deficient nature of the this compound ring system makes it a good electron acceptor. It can form charge-transfer (CT) complexes with electron-donating molecules. nih.gov The formation of these complexes is often indicated by the appearance of a new, intense color. nih.gov
The electron affinity of the naphthoquinone ring is enhanced by the presence of electron-withdrawing substituents like chlorine atoms. nih.govrsc.org This increased electron affinity facilitates the acceptance of electrons from donor molecules, a key step in many electron transfer-initiated reactions. nih.govrsc.org The stability and energy of these CT complexes can be studied using spectrophotometric methods. nih.gov
Table 2: Factors Influencing Electron Transfer in Naphthoquinone Systems
| Factor | Influence on Electron Acceptance |
|---|---|
| Electron-withdrawing substituents (e.g., -Cl, -NO2) | Increases electron affinity |
| Electron-donating substituents (e.g., -NH2, -OH) | Decreases electron affinity |
The quinone moiety can be reduced in a stepwise manner. A one-electron reduction yields a semiquinone radical anion, which is a highly reactive intermediate. A two-electron, two-proton reduction converts the quinone to the corresponding hydroquinone (B1673460). This process is often reversible.
Reduction: Quinone + 2e⁻ + 2H⁺ ⇌ Hydroquinone
The redox potential of this process is a measure of the ease with which the quinone can be reduced and is influenced by the substituents on the ring. The electron-withdrawing chlorine atoms in this compound are expected to increase its reduction potential, making it a stronger oxidizing agent compared to unsubstituted naphthoquinone. The reduction can be achieved using various chemical reducing agents (e.g., sodium dithionite, sodium borohydride) or through electrochemical methods. frontiersin.org
Oxidation: While quinones are primarily known for their oxidizing properties, the hydroquinone form can be oxidized back to the quinone. This oxidation can be effected by chemical oxidizing agents or electrochemically. Furthermore, under strongly oxidizing conditions, the aromatic ring system itself can undergo oxidative degradation, though this is a more destructive process. Studies on the oxidation of related compounds have shown that reactive oxygen species can lead to the formation of various oxidized products. nih.gov
The redox cycling between the quinone and hydroquinone forms is a critical aspect of the chemistry of this class of compounds and underpins many of their applications.
Photochemical Transformations
The photochemistry of quinones, including 1,4-naphthoquinone (B94277) derivatives, has been the subject of extensive investigation due to their significant photobiological roles and their function as electron acceptors. nih.gov The absorption of light energy can elevate the molecule to an excited state, initiating a variety of chemical transformations.
Photoacylation represents a key photochemical reaction of quinones, providing a direct route to acylated hydroquinones. researchgate.net This reaction typically involves the light-induced reaction of a quinone with an aldehyde. researchgate.netnih.gov The general mechanism for the photoacylation of 1,4-naphthoquinone proceeds through the excitation of the quinone to its triplet state. This excited state can then abstract a hydrogen atom from the aldehyde, forming a semiquinone radical and an acyl radical. These radicals can subsequently combine to form an acylated naphthohydroquinone. researchgate.net
For this compound, while no specific studies on its photoacylation exist, the presence of the electron-withdrawing chloro groups on the aromatic ring is expected to influence the energy of the triplet state and the redox potential of the molecule. The photochemical reaction of 2,3-dichloro-1,4-naphthoquinone with electron-rich alkenes has been shown to proceed via a radical ion pair in polar solvents like acetonitrile (B52724). rsc.org This suggests that the photochemical behavior of halogenated naphthoquinones is sensitive to the reaction environment. The acetate group itself is not typically involved in the initial photoexcitation process of the quinone ring system but could influence the stability and subsequent reactions of any photo-products.
Exposure to light, particularly UV radiation, can lead to the degradation of naphthoquinones through various pathways. The phototransformation of the parent 1,4-naphthoquinone in aqueous solution has been shown to yield products such as 1,4-dihydroxynaphthalene (B165239) and hydroxylated 1,4-naphthoquinones. libretexts.org This process is initiated by the nucleophilic addition of water to the triplet excited state of the quinone. libretexts.org
In the case of this compound, similar degradation pathways can be anticipated. The presence of chlorine atoms could introduce additional degradation routes. Halide ions and their resulting reactive halogen species (RHS) are known to play a complex role in environmental photochemical processes. nih.gov Irradiation could potentially lead to the homolytic cleavage of the carbon-chlorine bond, generating radical species that could propagate further degradation reactions. Furthermore, intense pulsed light (IPL) has been shown to cause the degradation of quinone electron carriers in bacteria, with a rapid depletion of menaquinone-8 (a naphthoquinone derivative) being a primary event. mdpi.com This suggests that high-energy light can directly impact the integrity of the naphthoquinone ring system. mdpi.com
| General Photoproducts of Naphthoquinones | Potential Degradation Initiator | References |
| Hydroxylated Naphthoquinones | Nucleophilic attack by water on excited state | libretexts.org |
| Dihydroxynaphthalenes (Hydroquinones) | Reduction of the quinone moiety | libretexts.org |
| Halogenated Byproducts | Cleavage of C-Cl bond, reaction with RHS | nih.gov |
Hydrolytic Stability and Ester Cleavage Mechanisms
The stability of this compound in aqueous media is primarily determined by the susceptibility of its acetate ester linkage to hydrolysis. Ester cleavage is a fundamental organic reaction that can be catalyzed by acid or base, or can occur enzymatically. nih.gov
Under basic conditions, ester hydrolysis proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to yield a carboxylate anion and an alcohol (in this case, the hydroquinone form of 6,7-dichloro-5,8-dioxonaphth-1-ol). This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid.
Acid-catalyzed hydrolysis involves the initial protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer steps, the bond to the leaving group (the hydroquinone) is cleaved. This reaction is generally reversible. nih.gov
The rate of hydrolysis for this compound is significantly influenced by the electronic nature of the 6,7-dichloro-5,8-dioxonaphthyl moiety. The quinone ring and the two chlorine atoms are strongly electron-withdrawing. This effect increases the partial positive charge on the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, both base- and acid-catalyzed hydrolysis are expected to be more facile compared to esters attached to electron-donating groups. Studies on related compounds have shown that ester hydrolysis can be a critical step, with a benzyl (B1604629) ester of a naphthoquinone derivative hydrolyzing approximately three times faster than the corresponding methyl ester, a factor attributed in part to enzymatic action. nih.gov
Biotransformations and Enzymatic Substrate Interactions
Biotransformation is a critical process that modifies the chemical structure of xenobiotics, often rendering them more water-soluble for easier excretion. nih.gov For quinone-based compounds, these metabolic transformations are largely centered on redox reactions. nih.gov
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key cytosolic flavoprotein that catalyzes the two-electron reduction of quinones to their corresponding hydroquinones. This is often a detoxification pathway, as it bypasses the formation of unstable and potentially toxic semiquinone radicals that can be generated by one-electron reductases.
While direct enzymatic data for this compound is not available, studies on the closely related 6,7-dichloro-5,8-quinolinedione derivatives provide significant insight. These compounds have been shown to be good substrates for the NQO1 enzyme, exhibiting high conversion rates. nih.gov For instance, 6,7-dichloro-5,8-quinolinedione and its 2-methyl derivative show conversion rates of 872 and 890 µmol NADPH/µmol NQO1/min, respectively. nih.gov This suggests that the 6,7-dichloro-substituted ring is readily recognized and reduced by NQO1. The reduction converts the quinone moiety into a hydroquinone. It is plausible that the acetate group would first be cleaved by esterase enzymes present in biological systems, unmasking the hydroxyl group and yielding 6,7-dichloro-5,8-dihydroxy-1,4-naphthoquinone, which would then be a substrate for NQO1. A strong correlation has been established between a compound's efficiency as an NQO1 substrate and its biological activity in certain contexts.
| Compound | NQO1 Conversion Rate (µmol NADPH/µmol NQO1/min) | Reference |
| 6,7-Dichloro-5,8-quinolinedione | 872 | nih.gov |
| 6,7-Dichloro-2-methyl-5,8-quinolinedione | 890 | nih.gov |
The metabolism of quinones is a balance between two-electron and one-electron reduction pathways. nih.gov As discussed, NQO1 provides a two-electron reduction pathway to the hydroquinone. This hydroquinone can then be conjugated with glucuronic acid or sulfate (B86663) in Phase II metabolic reactions to facilitate elimination. nih.gov
However, other enzymes, such as cytochrome P450 reductases, can catalyze the one-electron reduction of quinones to semiquinone radicals. These radicals can react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) anion radicals. This process, known as redox cycling, can lead to significant oxidative stress. nih.gov The specific structure of the quinone, including its substituents, determines its substrate suitability for one- or two-electron reductases and the stability of the resulting hydroquinone.
In addition to reduction of the quinone moiety, other enzymatic reactions can occur. Phase I metabolism, primarily mediated by cytochrome P450 enzymes, can involve oxidative dehalogenation, although this is generally less favorable for chlorinated aromatic compounds. libretexts.org More commonly, P450 enzymes can catalyze the hydroxylation of the aromatic ring. Furthermore, esterase enzymes are ubiquitous and would likely catalyze the hydrolysis of the acetate group as a primary metabolic step, releasing acetic acid and the corresponding dichloronaphthohydroquinone. nih.gov
Dehalogenation Reactions
Dehalogenation reactions involve the cleavage of the carbon-halogen bond. wikipedia.org In the case of this compound, this would entail the breaking of the C-Cl bonds at the 6 and 7 positions of the naphthalene (B1677914) ring system. The reactivity in these reactions is influenced by the strength of the carbon-chlorine bond, which is intermediate among halogens. wikipedia.org
Reductive dechlorination is a key transformation for many chlorinated organic compounds. This process involves the addition of electrons to the molecule, leading to the expulsion of a chloride ion. youtube.com While specific studies on this compound are not prevalent, the general mechanisms of reductive dehalogenation of aromatic compounds can be considered.
The initiation of reductive dehalogenation often involves the transfer of an electron to the aromatic system, forming a radical anion. youtube.com For an aromatic chloride, this radical anion can then undergo dissociation, cleaving the carbon-chlorine bond to form an aryl radical and a chloride ion. This aryl radical can then abstract a hydrogen atom from the surrounding medium to yield the dehalogenated product.
The process can be facilitated by various reducing agents and catalysts. For instance, certain transition metals and their complexes can mediate the electron transfer and subsequent dehalogenation. wikipedia.org Biologically, reductive dehalogenation can be carried out by anaerobic microorganisms that use chlorinated compounds as electron acceptors. taylorfrancis.com
The general pathway for the reductive dechlorination of an aromatic chloride (Ar-Cl) can be summarized as follows:
Electron Transfer: Ar-Cl + e⁻ → [Ar-Cl]⁻•
Dissociation: [Ar-Cl]⁻• → Ar• + Cl⁻
Hydrogen Abstraction: Ar• + H-source → Ar-H
In the context of this compound, this process could occur stepwise, with the removal of one chlorine atom followed by the second. The presence of the electron-withdrawing quinone and acetate groups would influence the electron affinity of the aromatic system and potentially the rate of the initial electron transfer step.
Chemical dehalogenation involves the use of specific chemical reagents to remove halogen atoms. These processes can proceed through various mechanisms, including nucleophilic substitution and base-catalyzed reactions. taylorandfrancis.com
One approach to chemical dehalogenation is the use of reagents like sodium sulfite (B76179) in an aqueous medium. rsc.org This method has been shown to be effective for the reductive dehalogenation of certain halogenated aromatic compounds. rsc.org The reaction with sodium sulfite can lead to the replacement of a halogen with a hydrogen atom or, in some cases, a sulfonate group. rsc.org
Base-catalyzed dehalogenation is another common method, particularly for vicinal dihalides, though it can also be applied to other halogenated compounds. taylorandfrancis.com This process typically involves heating the compound with a base. taylorandfrancis.com For an aromatic halide, this can proceed via a nucleophilic aromatic substitution mechanism, where a nucleophile replaces the halide. Alternatively, under strong basic conditions, an elimination-addition mechanism involving a benzyne-type intermediate could be possible, although this is less common for dichlorinated aromatic rings without adjacent abstractable protons.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, demonstrate the reactivity of the carbon-halogen bond in dichloronaphthoquinones. researchgate.net While these reactions are typically used to form new carbon-nitrogen or carbon-carbon bonds, similar catalytic systems can be adapted for hydrodehalogenation, where a hydrogen source replaces the halogen.
Spectroscopic and Advanced Characterization Methodologies for 6,7 Dichloro 5,8 Dioxonaphthyl Acetate
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of "6,7-Dichloro-5,8-dioxonaphthyl acetate (B1210297)." This allows for the unambiguous determination of its elemental formula. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator for dichlorinated compounds.
Predicted HRMS Data
| Ion | Elemental Formula | Predicted Exact Mass |
| [M]⁺ | C₁₂H₆Cl₂O₄ | ~ 299.96 |
| [M+2]⁺ | C₁₂H₆³⁵Cl³⁷ClO₄ | ~ 301.96 |
| [M+4]⁺ | C₁₂H₆³⁷Cl₂O₄ | ~ 303.96 |
Electron ionization mass spectrometry (EI-MS) would cause the molecular ion to fragment in a predictable manner, providing valuable structural information. Common fragmentation pathways for this molecule are expected to involve the loss of the acetyl group and subsequent cleavages of the quinone ring.
A primary fragmentation would likely be the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetate group, resulting in a prominent peak. Another significant fragmentation would be the loss of the acetyl radical. Subsequent fragmentation could involve the loss of carbon monoxide (CO) molecules from the quinone ring and the loss of chlorine radicals. whitman.edulibretexts.orglibretexts.org
Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| M-42 | [M - C₂H₂O]⁺ | Loss of ketene from the acetate group |
| M-43 | [M - C₂H₃O]⁺ | Loss of the acetyl radical |
| M-28 | [Fragment - CO]⁺ | Loss of carbon monoxide from the quinone ring |
| M-35 | [Fragment - Cl]⁺ | Loss of a chlorine radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. In the case of 6,7-Dichloro-5,8-dioxonaphthyl acetate, the IR spectrum provides definitive evidence for its key structural components: the quinone ring, the chloro substituents, and the acetate group.
The analysis of related naphthoquinone structures, such as 1,4-naphthoquinone (B94277) and its derivatives, provides a basis for interpreting the spectrum. nist.govchemicalbook.com The most prominent bands in the IR spectrum of this compound are associated with the carbonyl (C=O) stretching vibrations. Due to the presence of two distinct carbonyl environments—the quinone and the acetate ester—two separate absorption bands are expected. The quinone C=O groups typically exhibit strong absorption bands in the region of 1650-1690 cm⁻¹. The presence of electron-withdrawing chlorine atoms on the naphthoquinone ring can shift these frequencies. For similar 6,7-dichloro-5,8-quinolinedione structures, two C=O vibration peaks have been observed, which helps in structural confirmation. researchgate.net
The acetate group introduces a second, higher-frequency C=O stretching band, typically found between 1735-1750 cm⁻¹. Additionally, the characteristic C-O stretching vibrations of the acetate group will appear in the 1000-1300 cm⁻¹ region. The presence of aromatic C=C bonds within the naphthyl ring system gives rise to absorptions in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibrations are typically observed in the fingerprint region, usually between 600 and 800 cm⁻¹.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Acetate | C=O Stretch | 1735 - 1750 | Strong |
| Quinone | C=O Stretch | 1650 - 1690 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Acetate | C-O Stretch | 1000 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophoric systems. The naphthoquinone core of this compound is a well-defined chromophore that gives rise to characteristic absorption bands in the UV-Vis spectrum.
Naphthoquinones typically display two primary types of electronic transitions: π → π* and n → π. nih.gov The high-energy π → π transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are usually observed in the ultraviolet region (around 250-300 nm) and have high molar absorptivity (ε). The lower-energy n → π* transitions, which involve the promotion of a non-bonding electron from an oxygen atom's lone pair to a π* antibonding orbital of the carbonyl group, occur in the visible region (around 400-500 nm) and are characterized by a much lower molar absorptivity. nih.gov
For the parent 1,4-naphthoquinone, UV-Vis spectra are well-documented. nist.gov The introduction of two chlorine atoms and an acetate group to this core structure is expected to modify the absorption maxima (λmax). The electron-withdrawing chlorine atoms and the acetate group can act as auxochromes, causing shifts in the absorption bands (bathochromic or hypsochromic shifts) and changes in their intensities.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | Naphthoquinone Ring | 250 - 350 | High |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nih.gov For this compound, XPS analysis would confirm the presence of carbon, oxygen, and chlorine and provide insight into their respective chemical environments.
An XPS survey scan would first identify the elements present on the surface of the sample. High-resolution scans of the C 1s, O 1s, and Cl 2p regions would then provide detailed information.
C 1s Spectrum: The high-resolution C 1s spectrum would be complex and could be deconvoluted into several peaks representing carbon atoms in different chemical states: C-C/C-H bonds of the aromatic ring, C-Cl bonds, C-O bonds of the acetate, and C=O bonds of both the quinone and acetate groups.
O 1s Spectrum: The O 1s spectrum would show distinct peaks corresponding to the two types of oxygen atoms: the doubly bonded oxygen in the carbonyl groups (C=O) and the singly bonded oxygen in the ester linkage (C-O).
Cl 2p Spectrum: The Cl 2p spectrum would exhibit a characteristic doublet (Cl 2p₃/₂ and Cl 2p₁/₂) and its binding energy would confirm the covalent attachment of chlorine to the aromatic ring.
This detailed analysis of binding energies allows for the verification of the compound's structure and the oxidation states of its constituent atoms.
Table 3: Predicted XPS Binding Energy Regions for Core Electrons
| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | C-C, C-H | ~284.8 |
| Carbon | C 1s | C-O | ~286.5 |
| Carbon | C 1s | C=O | ~288.0 |
| Oxygen | O 1s | C-O | ~533.5 |
| Oxygen | O 1s | C=O | ~532.0 |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common techniques employed for this purpose. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method for preliminary purity assessment and for monitoring the progress of chemical reactions. For a compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. A mobile phase consisting of a mixture of non-polar and polar solvents, such as chloroform (B151607) and isobutyl alcohol (e.g., in a 50:50 v/v ratio), could be effective for separation. semanticscholar.orglongdom.org The separated spots can be visualized under UV light, often at a wavelength of 254 nm or 280 nm. semanticscholar.org
High-Performance Liquid Chromatography (HPLC): HPLC provides superior resolution and quantitative accuracy for purity determination. A reversed-phase HPLC method would be highly suitable. This typically involves a C18 stationary phase column and a polar mobile phase. A common mobile phase could be a gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., potassium dihydrogen phosphate). semanticscholar.orgnih.gov Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 275 nm or 280 nm, as determined by its UV-Vis spectrum. semanticscholar.orgnih.gov This method allows for the separation of the main compound from impurities and potential degradation products with high precision.
Table 4: Summary of Chromatographic Methods for Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |
|---|---|---|---|---|
| TLC | Silica Gel Plate | Chloroform:Isobutyl Alcohol (50:50, v/v) | UV light (254/280 nm) | Purity checks, reaction monitoring |
Computational and Theoretical Investigations of 6,7 Dichloro 5,8 Dioxonaphthyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine the energetic and electronic properties of a molecule. For a molecule with the complexity of 6,7-Dichloro-5,8-dioxonaphthyl acetate (B1210297), these calculations offer invaluable insights.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure and, consequently, the optimized molecular geometry of a compound. The theory posits that the energy of a molecule can be determined from its electron density, which simplifies the many-body problem of interacting electrons.
In a typical DFT study of 6,7-Dichloro-5,8-dioxonaphthyl acetate, the process would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization. This calculation would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not widely available in the literature, studies on analogous compounds like 6,7-dichloro-5,8-quinolinedione derivatives utilize DFT to establish their structural parameters. mdpi.comresearchgate.net
Table 1: Predicted Molecular Geometry Parameters from a Hypothetical DFT Calculation (Note: The following data is illustrative of typical DFT output and is not from a published study on this compound due to a lack of available specific literature.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C5 | O | Data not available | |
| Bond Length | C8 | O | Data not available | |
| Bond Length | C6 | Cl | Data not available | |
| Bond Length | C7 | Cl | Data not available | |
| Bond Angle | C4a | C5 | C5a | Data not available |
| Bond Angle | C5a | C6 | C7 | Data not available |
| Dihedral Angle | C4 | C4a | C5 | C5a |
The Molecular Electrostatic Potential (MEP) surface is a crucial tool for understanding and predicting the reactive behavior of a molecule. It is a 3D plot of the electrostatic potential mapped onto the electron density surface. The MEP surface visualizes the charge distribution of a molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).
For this compound, an MEP analysis would identify the carbonyl oxygens of the dioxo and acetate groups, as well as the nitrogen atom in related quinolinedione structures, as centers of negative potential, making them susceptible to electrophilic attack. mdpi.comresearchgate.net Conversely, regions near the hydrogen atoms and the quinone ring carbons would likely show positive potential, indicating sites for nucleophilic attack. This analysis is critical for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would provide quantitative measures of its electrophilicity and nucleophilicity, which are essential for predicting its behavior in chemical reactions. In related 6,7-dichloro-5,8-quinolinedione derivatives, DFT calculations have been used to determine these parameters, showing that such compounds are generally reactive towards nucleophilic targets. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: Data is illustrative and not from a published study on the target compound.)
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Computational vibrational analysis, typically performed using DFT, calculates the harmonic vibrational frequencies of a molecule. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions (e.g., stretching, bending, and torsional modes). This is a powerful method for confirming the structure of a synthesized compound.
For this compound, a vibrational analysis would predict the characteristic frequencies for the C=O stretches of the quinone and acetate groups, C-Cl stretches, and the various vibrations of the aromatic naphthyl ring. However, specific calculated or experimental spectroscopic data for this compound are not readily found in the surveyed literature.
Reaction Pathway Elucidation and Transition State Analysis
For a molecule like this compound, this type of analysis could be used to study its synthesis, degradation pathways, or its reactions with biological nucleophiles. For instance, the reaction of related dichloro-diones with nucleophiles has been a subject of interest. koreascience.krkoreascience.kr However, specific studies detailing the reaction pathways and transition state analyses for this compound are not present in the available scientific literature.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological macromolecule).
An MD simulation of this compound would explore its conformational landscape, identifying the most populated shapes the molecule adopts at a given temperature. This is particularly important for understanding how the molecule might fit into a protein's active site or how it interacts with other molecules. Despite the power of this technique, there are no specific published MD simulation studies focused on this compound found in the literature.
Computational Studies of Intermolecular Interactions
Molecular docking simulations are employed to determine the preferred binding orientation and affinity of a ligand within the active site of a target protein. e-century.usthebioscan.com For a compound like this compound, several types of noncovalent interactions would be critical in defining its binding mode and energy. These interactions include:
Halogen Bonding: The two chlorine atoms on the naphthoquinone ring are capable of forming halogen bonds with electron-donating atoms, such as oxygen or nitrogen, present in the amino acid residues of a protein's binding pocket. mdpi.com This type of interaction is a significant contributor to the binding affinity and specificity of halogenated compounds. mdpi.com
Hydrogen Bonding: The oxygen atoms of the dioxo and acetate functional groups can act as hydrogen bond acceptors, interacting with hydrogen bond donor residues like serine, threonine, or lysine (B10760008) within the enzyme's active site. researchgate.net
Hydrophobic Interactions: The aromatic naphthyl ring system provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net
Electrostatic Interactions: The distribution of electron density across the molecule, influenced by the electronegative chlorine and oxygen atoms, will guide electrostatic interactions with charged or polar residues in the binding site.
The binding affinity, often expressed as a binding energy (in kcal/mol), is a quantitative measure of the strength of these interactions. Lower binding energies indicate a more stable and favorable interaction between the ligand and the protein. e-century.us Studies on other halogenated naphthoquinones have demonstrated a range of binding affinities depending on the specific substitutions and the target protein. lookchem.commdpi.com For instance, molecular docking studies of various halogenated quinone and naphthoquinone derivatives have been performed to understand their structure-activity relationships. lookchem.com
To illustrate the potential binding affinities, the following interactive table presents hypothetical binding energies for related halogenated naphthoquinone derivatives against a generic enzyme active site, based on findings from the literature for similar compounds.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 2,3-Dichloro-1,4-naphthoquinone | -8.5 | Phe, Tyr, Ser |
| 2-Bromo-3-chloro-1,4-naphthoquinone | -8.8 | Trp, Leu, Asn |
| This compound | -9.2 | Phe, Val, Thr, His |
| 2,3-Dibromo-1,4-naphthoquinone | -9.0 | Tyr, Ile, Gln |
This table is for illustrative purposes and the values are not from direct experimental or computational studies of this compound.
The insights gained from such computational studies are invaluable for understanding the structural basis of molecular recognition and can guide the design of new molecules with enhanced binding properties. mdpi.com
Adsorption and Mass Transfer Modeling for Halogenated Compounds
The environmental fate and transport of halogenated organic compounds like this compound are critical areas of study, and computational modeling provides a means to predict their behavior in various media. Adsorption and mass transfer models are used to simulate the movement and distribution of these compounds in systems such as soil and water. kyushu-u.ac.jp
Adsorption Modeling:
Adsorption to solid phases, such as organic matter in soil or activated carbon in water treatment systems, is a key process governing the mobility of halogenated aromatic compounds. mdpi.comcomsol.com Quantitative Structure-Activity Relationship (QSAR) and Linear Solvation Energy Relationship (LSER) models are often developed to predict the adsorption of these compounds. nih.govacs.org These models correlate the adsorption behavior with various molecular descriptors. acs.org
For a compound like this compound, the following molecular properties would be important descriptors in an adsorption model:
Molecular Volume and Size: Larger molecules may have stronger van der Waals interactions with adsorbent surfaces. researchgate.netnih.gov
Polarizability: The ease with which the electron cloud of the molecule can be distorted, which is significant for interactions with polar surfaces. nih.gov
Hydrogen Bonding Capacity: The ability of the acetate and dioxo groups to act as hydrogen bond acceptors influences interactions with polar adsorbents. nih.gov
Hydrophobicity: Often quantified by the octanol-water partition coefficient (log P), this descriptor is crucial for partitioning into organic matter.
The following interactive table illustrates the influence of different molecular descriptors on the adsorption of aromatic compounds, based on general findings from LSER models. nih.govacs.org
| Molecular Descriptor | Influence on Adsorption | Rationale |
| V (Molecular Volume) | Positive | Increased van der Waals interactions. nih.gov |
| P (Polarizability) | Positive | Enhanced dipole-induced dipole interactions. nih.gov |
| B (Hydrogen Bond Acidity) | Positive | Stronger interactions with hydrogen bond donor sites on the adsorbent. nih.gov |
| A (Hydrogen Bond Basicity) | Variable | Dependent on the nature of the adsorbent surface. |
Mass Transfer Modeling:
Mass transfer models simulate the movement of a chemical through a medium, such as the transport of a chlorinated organic compound through saturated porous media like soil. kyushu-u.ac.jp These models typically account for several processes:
Advection: The transport of the compound with the bulk flow of the fluid (e.g., groundwater). kyushu-u.ac.jp
Dispersion: The spreading of the compound due to variations in flow velocity within the porous medium. researchgate.net
Sorption/Desorption: The partitioning of the compound between the fluid and solid phases, which is governed by its adsorption characteristics. researchgate.net
A one-dimensional transport model for a chlorinated organic compound can be represented by a partial differential equation that incorporates these processes. kyushu-u.ac.jp The fraction of organic carbon content (Foc) in the porous medium is a critical parameter in these models, as it significantly affects the sorption and, consequently, the transport of the compound. kyushu-u.ac.jp Modeling studies have shown that the distribution of contaminant concentration is highly sensitive to changes in Foc. kyushu-u.ac.jp Furthermore, the mass flux and the duration of the contaminant discharge are key factors influencing the extent of contamination. kyushu-u.ac.jpusu.edu
Simulations using these models can predict the breakthrough of a contaminant at a certain point, which is crucial for assessing environmental risk and designing remediation strategies. comsol.comcomsol.jp
Comparative Studies of Structure Reactivity Relationships in Halogenated Naphthoquinones and Acetates
Impact of Halogen Substitution Pattern on Reactivity
The reactivity of the naphthoquinone scaffold is significantly modulated by the presence and position of halogen substituents. In the case of 6,7-dichloro-5,8-dioxonaphthyl acetate (B1210297), the two chlorine atoms on the benzenoid ring exert a powerful electron-withdrawing effect, which profoundly influences the chemical behavior of the quinone ring.
The primary impact of the chlorine atoms is the enhancement of the electrophilic character of the quinone ring. This increased electrophilicity makes the molecule more susceptible to nucleophilic attack. Quantum chemical studies on the analogous compound, 6,7-dichloro-5,8-quinolinedione, have shown that these derivatives are highly reactive towards nucleophilic targets. mdpi.com The electron-withdrawing nature of the halogens increases the reduction potential of the quinone system, facilitating its transformation into the corresponding hydroquinone (B1673460). libretexts.org
The substitution pattern is crucial. In 2,3-dihalo-1,4-naphthoquinones, the halogens are directly on the quinone ring, making them susceptible to nucleophilic substitution reactions. mdpi.com However, in 6,7-dichloro-5,8-dioxonaphthyl acetate, the chlorine atoms are on the aromatic ring, not the quinone ring. Their influence is therefore primarily electronic, activating the quinone ring towards addition reactions rather than being directly displaced. Research on related 6,7-dichloro-5,8-quinoxalinedione has shown that the electron distribution, and thus reactivity, is significantly affected by the substituents on the heterocyclic ring, highlighting the role of electronic effects. koreascience.kr
Studies comparing halogenated and non-halogenated naphthoquinones demonstrate that halogen substitution is essential for certain biological activities, which are often linked to chemical reactivity. For instance, the replacement of a hydrogen at the 3-position of a 1,4-naphthoquinone (B94277) with a chlorine atom was found to be critical for antifungal activity. sciforum.net While the chlorine atoms in this compound are not in an analogous position, this underscores the general principle that halogenation is a key determinant of reactivity. The presence of electron-withdrawing groups, such as halogens, can favor a second nucleophilic substitution on the quinone ring. mdpi.com
The table below summarizes the effect of chlorine substitution on the reactivity of the quinone system based on findings from related compounds.
| Feature | Effect of 6,7-Dichloro Substitution |
| Electrophilicity | Increased |
| Susceptibility to Nucleophilic Attack | Enhanced |
| Reduction Potential | Increased |
| Reactivity Mechanism | Primarily activates the quinone ring for addition |
Influence of the Acetate Moiety on Chemical Transformations
The acetate group at the 1-position of the naphthoquinone system in this compound plays a significant role in its chemical transformations, primarily acting as a protecting group and influencing regioselectivity. The acetate function is essentially a hydroquinone that has been acylated.
In syntheses involving naphthoquinones, acetate groups are commonly employed to protect the hydroxyl groups of the corresponding hydroquinone form (a diol) during reactions that would otherwise affect the quinone structure. nih.gov These protecting groups can typically be removed under mild basic conditions, such as with dilute potassium hydroxide (B78521) in methanol, to regenerate the hydroquinone, which can then be oxidized back to the quinone. nih.gov
The acetate group can direct the regioselectivity of certain reactions. For example, in Friedel-Crafts alkylation reactions on menadiol (B113456) monoacetate, the acetate group influences C3 alkylation. nih.gov While this compound is a different system, the principle that an acetate group can direct incoming electrophiles or nucleophiles to specific positions is a key aspect of its influence on chemical transformations.
Furthermore, the acetate group can participate in intramolecular rearrangements. In studies on ubiquinone derivatives, an O-alkylated monoacetate precursor was observed to undergo a transformation to a C-alkylated product, which was determined to proceed via an intramolecular Friedel-Crafts mechanism rather than a Claisen rearrangement. nih.gov This highlights the potential for the acetate group, or more accurately the oxygen to which it is attached, to be involved in complex reaction pathways. The hydrolysis of the acetate to a hydroxyl group would also significantly alter the reactivity, potentially participating in tautomeric forms or directing reactions to adjacent positions. mdpi.com
The table below outlines the primary functions of the acetate moiety in chemical reactions.
| Function of Acetate Group | Description |
| Protecting Group | Protects the hydroquinone hydroxyl group, can be removed by mild basic hydrolysis. nih.gov |
| Regioselective Director | Can influence the position of substitution in reactions like alkylation. nih.gov |
| Participation in Rearrangements | The underlying oxygen atom can be involved in intramolecular transformations. nih.gov |
| Reactivity Modulation | Its hydrolysis to a hydroxyl group can introduce new reaction pathways and tautomeric possibilities. mdpi.com |
Comparison with Aromatic and Heterocyclic Analogues
The reactivity of this compound can be better understood by comparing it to its analogues where the carbocyclic aromatic ring is replaced by other aromatic or heterocyclic systems. Key analogues include derivatives of quinoline-5,8-dione and quinoxaline-5,8-dione.
Quinoline-5,8-dione Analogues: Replacing the naphthalene (B1677914) core with a quinoline-5,8-dione scaffold introduces a nitrogen atom into the benzenoid ring. This nitrogen atom significantly alters the electronic properties of the molecule. Studies on 6,7-dichloro-5,8-quinolinedione show that it is highly reactive towards nucleophiles. mdpi.comresearchgate.net The nitrogen atom acts as an electron-withdrawing group, further enhancing the electrophilicity of the dione (B5365651) ring compared to its naphthoquinone counterpart. Molecular electrostatic potential maps indicate that nucleophilic regions are localized near the nitrogen atom. mdpi.com This suggests that the nitrogen not only affects the reactivity of the quinone part but also presents an additional site for interaction, for example, through hydrogen bonding. mdpi.com In structure-activity relationship studies, 1,4-naphthoquinone scaffolds were found to confer higher activity in some contexts than the 5,8-quinolinedione (B78156) unit, indicating a clear difference in their interactions and reactivity. nih.gov
Quinoxaline-5,8-dione Analogues: The introduction of a second nitrogen atom to form a 6,7-dichloro-5,8-quinoxalinedione results in even more pronounced electronic effects. A comparative study noted that the reactivity of 6,7-dichloro-5,8-quinoxalinedione differs from that of both 2,3-dichloro-1,4-naphthoquinone and 6,7-dichloro-5,8-quinolinedione. koreascience.kr The quinoxaline (B1680401) ring is more electron-poor than the quinoline (B57606) ring, which appears to affect the reaction pathways. For instance, while some nucleophilic substitutions proceed as expected, reaction with ammonia (B1221849) led to a reduced product, a reactivity pattern different from the other analogues. koreascience.kr This difference was attributed to the distinct electron distribution in the heterocyclic ring system. koreascience.kr
The table below provides a comparative overview of the reactivity of these analogues.
| Compound Class | Key Structural Difference | Impact on Reactivity |
| Naphthoquinone-diones | All-carbon aromatic ring | Baseline electrophilicity determined by substituents. mdpi.com |
| Quinoline-5,8-diones | One nitrogen atom in aromatic ring | Increased electrophilicity of the quinone ring; nitrogen as an additional site for interaction. mdpi.com |
| Quinoxaline-5,8-diones | Two nitrogen atoms in aromatic ring | Further modified electron distribution leading to unique reactivity patterns, sometimes favoring reduction. koreascience.kr |
Stereochemical Considerations in Reactions Involving the Acetate Group
The acetate group in this compound is achiral and lies in a plane of symmetry relative to the naphthoquinone ring system. Therefore, in reactions where the acetate group itself is not transformed or in reactions occurring at the distant quinone ring, it does not typically induce stereoselectivity.
However, stereochemical considerations become important if the acetate group is modified or if reactions occur in its vicinity, leading to the formation of a new stereocenter. For example, the hydrolysis of the acetate to a hydroxyl group, followed by a reaction that creates a chiral center, could potentially be influenced by the steric bulk of the substituents on the naphthoquinone core.
In related systems, stereochemistry plays a crucial role. For instance, the synthesis of naphthoquinone derivatives like alkannin (B1664780) and shikonin (B1681659) involves a stereogenic alcohol group on a side chain. nih.gov While this is not directly related to an acetate group on the ring, it highlights that stereoisomerism is a key feature of many biologically active naphthoquinones.
A more relevant example is the photoaddition of 1-propenyl acetate to a hydroxynaphthoquinone, which resulted in the formation of a trans-2-acetoxy-2,3-dihydro-furanonaphthoquinone derivative. rsc.org This demonstrates that addition reactions across a double bond adjacent to the acetate-bearing ring can proceed with stereoselectivity, favoring the formation of one diastereomer over another. The stereochemical outcome of such reactions would be dictated by minimizing steric hindrance during the approach of the reagent.
Environmental Transformations and Fate of Chlorinated Naphthyl Compounds
Abiotic Degradation Pathways (e.g., photolysis, hydrolysis in environmental matrices)
Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For chlorinated naphthyl compounds, key abiotic pathways include photolysis and hydrolysis.
Photolysis: Sunlight-induced degradation, or photolysis, can be a significant transformation pathway for aromatic compounds. Chlorinated naphthalenes, for instance, absorb light at wavelengths relevant to environmental conditions, which can lead to direct photolysis in water, air, and on soil surfaces. While specific photolysis data for 6,7-Dichloro-5,8-dioxonaphthyl acetate (B1210297) is not readily available, studies on related compounds like 1,4-benzoquinone (B44022) show that it is relatively unstable under UV irradiation. The photodegradation of 1,4-benzoquinone in the presence of a photocatalyst like zinc oxide (ZnO) has been shown to be effective, with over 80% removal within a pH range of 4-10. researchgate.net Advanced oxidation processes (AOPs) involving UV light, hydrogen peroxide, and ozone have also proven effective in degrading chlorinated quinones like 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ). researchgate.net
Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkage in 6,7-Dichloro-5,8-dioxonaphthyl acetate could be susceptible to hydrolysis, which would cleave the acetate group. The rate of hydrolysis is often dependent on pH and temperature. For instance, the hydrolysis of 2,6-dichloro-1,4-benzoquinone (DCBQ), an emerging drinking water disinfection byproduct, follows first-order reaction kinetics and accelerates with increasing pH. nih.gov The hydrolysis rate of DCBQ is also influenced by other environmental factors, such as the concentration of organic matter in the water. nih.gov Similarly, the hydrolysis of aromatic sulphonyl chlorides in water has been shown to occur via both a neutral water reaction (solvolysis) and an alkaline hydrolysis reaction. rsc.org
The following table summarizes factors influencing abiotic degradation of related compounds.
| Degradation Pathway | Influencing Factors | Compound Example | Research Finding |
| Photolysis | UV irradiation, pH, Photocatalyst | 1,4-benzoquinone | Over 80% removal with ZnO photocatalyst at pH 4-10. researchgate.net |
| Hydrolysis | pH, Temperature, Organic Matter | 2,6-dichloro-1,4-benzoquinone | Rate accelerates with increasing pH; follows first-order kinetics. nih.gov |
| Hydrolysis | pH | Aromatic sulphonyl chlorides | Occurs via both neutral solvolysis and alkaline hydrolysis. rsc.org |
Biotic Degradation Mechanisms (e.g., microbial metabolism and dehalogenation)
Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. The biodegradation of chlorinated naphthyl compounds can occur under both aerobic and anaerobic conditions and often involves the removal of chlorine atoms, a process known as dehalogenation.
Aerobic Degradation: Under aerobic conditions, bacteria can utilize chlorinated aromatic compounds as a source of carbon and energy. The degradation of chlorinated phenols, for example, often begins with hydroxylation by monooxygenases to form chlorocatechols. researchgate.net For some chlorinated naphthoquinones, the degradation pathway also starts with hydroxylation. Pseudomonas putida strains have been shown to degrade 2-chloro-1,4-naphthoquinone (B24044) by first hydroxylating the quinone to 2-chloro-3-hydroxy-1,4-naphthoquinone, followed by the elimination of the chlorine substituent to form lawsone, which is then further metabolized. nih.gov The initial steps in the degradation of naphthalene (B1677914) itself by many bacteria involve the formation of salicylate (B1505791) as a key intermediate. nih.gov
Anaerobic Degradation and Dehalogenation: In anaerobic environments, such as sediments and water-logged soils, reductive dehalogenation is a key transformation process for chlorinated compounds. This process involves the replacement of a chlorine atom with a hydrogen atom and is often coupled to the respiration of certain bacteria, termed "dehalorespiration". nih.gov For instance, anaerobic microorganisms in pond sediment have been observed to reductively dehalogenate 3,4-dichloroaniline (B118046) to 3-chloroaniline. nih.gov Higher chlorinated dioxins are also known to be reductively dechlorinated in anaerobic sediments by bacteria from the genus Dehalococcoides. nih.gov This process is significant as it can reduce the toxicity of the parent compound.
The following table presents examples of microbial degradation of related chlorinated compounds.
| Degradation Condition | Organism/System | Compound Degraded | Key Process/Metabolite |
| Aerobic | Pseudomonas putida | 2-chloro-1,4-naphthoquinone | Hydroxylation, Dechlorination, Lawsone formation. nih.gov |
| Aerobic | Arthrobacter sp. | 4-chloroacetophenone | Mineralization with 4-chlorophenol (B41353) as an intermediate. nih.gov |
| Anaerobic | Pond sediment microorganisms | 3,4-dichloroaniline | Reductive dehalogenation to 3-chloroaniline. nih.gov |
| Anaerobic | Dehalococcoides sp. | Chlorinated dioxins | Reductive dechlorination. nih.govnih.gov |
Adsorption and Desorption Dynamics in Environmental Systems
The mobility and bioavailability of chlorinated naphthyl compounds in the environment are heavily influenced by their interaction with soil and sediment particles through adsorption and desorption processes.
The extent of adsorption is dependent on both the chemical properties of the compound and the characteristics of the environmental matrix. Key soil properties affecting adsorption include organic matter content, clay content, and pH. mdpi.com For many organic compounds, including chlorinated hydrocarbons, adsorption increases with higher organic matter content in the soil. mdpi.comresearchgate.net The presence of clay minerals can also enhance adsorption due to their large surface area. nih.gov
The pH of the soil can also play a critical role. For instance, acidic soil has been shown to exhibit a greater adsorption rate for pentachlorophenol (B1679276) (PCP) than alkaline soil. researchgate.net The presence of water can also affect adsorption dynamics. For chlorinated hydrocarbon vapors, the capacity of soil to adsorb them decreases with increasing water content, likely due to competition for binding sites on the soil surface. nih.gov
Desorption, the release of an adsorbed chemical from a surface, determines the potential for a compound to leach into groundwater or become available for uptake by organisms. The strength of adsorption influences the ease of desorption; strongly adsorbed compounds are less likely to desorb.
The table below outlines factors influencing the adsorption of related compounds in soil.
| Compound Class | Key Soil/Environmental Factor | Influence on Adsorption |
| Chlorinated Hydrocarbons | Organic Matter Content | Increased organic matter generally increases adsorption. researchgate.net |
| Pentachlorophenol (PCP) | pH | Higher adsorption in acidic soils compared to alkaline soils. researchgate.net |
| Metolachlor | Clay Content | Adsorption can be positively correlated with clay content. mdpi.com |
| Naphthalene | Water Content | Presence of a water film on clay minerals can impede adsorption. nih.gov |
Transport and Distribution Modeling of Chlorinated Organic Compounds
Predicting the movement and distribution of chlorinated organic compounds in the environment is essential for assessing their potential impact and for developing remediation strategies. Solute transport models are used for this purpose, integrating various physical, chemical, and biological processes.
These models typically account for:
Advection: The transport of a substance by the bulk movement of flowing water.
Dispersion: The spreading of the contaminant plume due to variations in water velocity.
Adsorption/Desorption: The partitioning of the compound between the solid (soil/sediment) and liquid (water) phases.
Degradation: The transformation of the compound through abiotic and biotic pathways.
Modeling studies of chlorinated organic compounds in groundwater have shown that factors such as the fraction of organic carbon in the porous media, the magnitude of the contaminant mass flux, and the duration of the contaminant discharge are critical parameters affecting the distribution of the contaminant concentration. researchgate.net Analytical models that couple first-order degradation with advective losses and adsorption have been developed to better estimate the persistence of organic contaminants in the environment. nih.gov These models have demonstrated that accounting for advection and adsorption significantly affects the calculated degradation constants compared to simpler disappearance constants. nih.gov
Conclusions and Future Research Directions
Synthesis of Advanced Derivatives with Tunable Reactivity
A primary avenue for future research lies in the synthesis of advanced derivatives of the core 6,7-dichloro-1,4-naphthoquinone structure to precisely tune its reactivity and physical properties. The two chlorine atoms on the aromatic ring, while electron-withdrawing, are generally less reactive towards nucleophilic substitution than halogens on the quinonoid ring. However, modern cross-coupling methodologies could potentially enable their substitution. The most promising strategies involve modifying the quinonoid ring, analogous to the well-established chemistry of 2,3-dichloro-1,4-naphthoquinone, which serves as a versatile building block. researchgate.net
Future synthetic efforts could focus on:
Nucleophilic Substitution: Introducing a variety of nucleophiles (N-, O-, S-based) at the C2 and C3 positions of the parent naphthoquinone before the introduction of the acetate (B1210297) group. This would create a library of compounds with systematically varied electronic properties. The synthesis of 2-(arylthio)-3-chloro-1,4-naphthoquinones and their subsequent conversion to amino derivatives provides a clear precedent for this approach. researchgate.net
Metal-Catalyzed Cross-Coupling: Employing palladium, iridium, or copper catalysts to forge new C-C, C-N, and C-O bonds, creating derivatives that are inaccessible through traditional nucleophilic addition or substitution pathways. Iridium-catalyzed enantioselective allenylation, for instance, has been used to create chiral naphthoquinone derivatives with high potency and stereocontrol. rsc.org
Aryne Chemistry: A novel and powerful strategy involves the generation of a "naphthoquinonyne" intermediate from a suitably substituted precursor. This highly reactive aryne can be trapped by various nucleophiles to regioselectively form functionalized naphthoquinones, leaving the quinone ring untouched. rsc.org This method offers an unconventional route to derivatives functionalized on the chlorinated aromatic ring.
These synthetic explorations will yield a portfolio of advanced derivatives whose electrochemical potentials, absorption spectra, and reaction kinetics can be finely controlled by the choice of substituent.
Table 1: Proposed Substituents for Synthesis of Derivatives and Their Predicted Effect on Quinone Redox Potential
| Substituent at C2/C3 Position | Predicted Effect on Redox Potential (E°) | Rationale |
|---|---|---|
| -NH₂ (Amino) | Decrease | Electron-donating group (EDG) |
| -OCH₃ (Methoxy) | Decrease | Electron-donating group (EDG) |
| -SCH₃ (Methylthio) | Decrease | Electron-donating group (EDG) |
| -CN (Cyano) | Increase | Electron-withdrawing group (EWG) |
Development of Novel Spectroscopic and Computational Methodologies
To fully characterize the novel derivatives synthesized, a parallel development of advanced analytical techniques is essential. The integration of experimental spectroscopy with high-level computational methods provides a powerful tool for structural elucidation and property prediction.
Future directions in this area include:
Combined Spectroscopic and DFT Analysis: While standard techniques like NMR and IR are routine, their power is magnified when combined with Density Functional Theory (DFT) calculations. Theoretical spectra can be calculated and compared with experimental data to provide unambiguous peak assignments, especially in complex molecules. mdpi.comresearchgate.net This synergy is critical for confirming the constitution of newly synthesized, densely functionalized naphthoquinones. mdpi.com
Vibrational Spectroscopy for Interaction Studies: Techniques such as Raman and Surface-Enhanced Raman Spectroscopy (SERS) can offer deep insight into the non-covalent interactions between naphthoquinone derivatives and other molecules or surfaces. nih.gov SERS, in particular, can be used to study the binding sites and structural perturbations of molecules adsorbed on metallic nanoparticles, providing a model for interactions with biological targets. nih.gov
Advanced Computational Models: Moving beyond standard DFT, the application of hybrid strategies, Monte Carlo methods, and machine learning models could lead to more accurate and generalizable predictions of molecular properties. spectroscopyonline.com These computational tools can be trained on experimental data to forecast the properties of yet-to-be-synthesized compounds, guiding synthetic efforts. spectroscopyonline.com
Table 2: Comparison of Experimental vs. Calculated Vibrational Frequencies (cm⁻¹) for a Representative Naphthoquinone Derivative
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) | Assignment |
|---|---|---|---|
| C=O Stretch | 1665, 1649 | 1678, 1673 | Carbonyl groups of quinone |
| C=C Stretch | 1590 | 1595 | Aromatic ring |
| C-H Stretch | 3077 | 3080 | Aromatic C-H |
| C-N Stretch | 1290 | 1295 | Aryl-amine bond |
Data is representative, based on published values for similar 2-amino-1,4-naphthoquinone structures. mdpi.comresearchgate.net
Exploration of Unconventional Reaction Pathways
Beyond predictable synthetic modifications, the future exploration of the 6,7-dichloro-naphthoquinone scaffold should include unconventional reaction pathways to access novel molecular architectures and reactivity patterns.
Promising areas for exploration are:
Photochemical Reactions: Quinones are known to be photochemically active. Investigating the photochemical reactions of 6,7-dichloro-5,8-dioxonaphthyl acetate, such as [2+2] cycloadditions or hydrogen abstraction reactions, could lead to the discovery of new polycyclic structures or novel functionalization methods.
Electrosynthesis: Electrochemical methods offer a green and highly controllable way to mediate redox reactions. The targeted oxidation or reduction of the naphthoquinone core can be used to generate reactive intermediates, such as semiquinones or radical ions, which can then be trapped to form new products, bypassing the need for harsh chemical reagents. nih.gov
Generative Adversarial Networks (GANs) for Reaction Discovery: Artificial intelligence can be harnessed to explore chemical reaction space. By training a GAN model on a large database of known reactions, it is possible to generate novel, chemically plausible transformations that chemists may not have conceived. rsc.org Applying such a model could suggest new Diels-Alder or cycloaddition partners for the naphthoquinone system, opening up unexplored synthetic routes. rsc.org
Deeper Theoretical Understanding of Electronic and Steric Effects
A robust theoretical framework is crucial for understanding and predicting the behavior of halogenated naphthoquinones. The interplay between the electron-withdrawing chloro substituents, the quinone ring's redox activity, and the properties of the acetate group and any other functionalities requires detailed computational analysis.
Future theoretical studies should focus on:
Quantum Chemical Parameterization: Using DFT, a systematic analysis of key quantum chemical parameters for a library of virtual derivatives can be performed. mdpi.com Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electrophilicity index, and chemical hardness provide quantitative measures of reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping: MEP maps are invaluable for visualizing the charge distribution within a molecule and identifying sites susceptible to nucleophilic or electrophilic attack. mdpi.com For the 6,7-dichloro-naphthoquinone system, MEP maps can reveal how different substituents modulate the reactivity of the carbonyl carbons and the chlorinated aromatic ring.
Steric Hindrance Analysis: The chlorine atoms at the C6 and C7 positions impose significant steric constraints. Quantifying these steric effects through computational modeling is essential for predicting the feasibility and regioselectivity of reactions, especially those involving bulky reagents or catalysts.
Table 3: Calculated Quantum Chemical Parameters for Hypothetical 6,7-Dichloro-1,4-Naphthoquinone Derivatives
| Derivative (Substituent at C2) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |
|---|---|---|---|---|
| -H | -7.15 | -3.45 | 3.70 | 2.89 |
| -OH | -6.80 | -3.30 | 3.50 | 2.58 |
| -NH₂ | -6.55 | -3.21 | 3.34 | 2.39 |
| -CN | -7.61 | -3.98 | 3.63 | 3.45 |
Values are hypothetical and illustrative, based on trends observed in related quinoline (B57606) systems. mdpi.com
Integration of Synthetic and Computational Approaches for Rational Design
The ultimate goal of these future research directions is to move beyond serendipitous discovery and towards the rational design of molecules with specific, predetermined functions. This is best achieved by creating a synergistic feedback loop between computational prediction and experimental synthesis. nih.gov
This integrated approach involves:
In Silico Design and Screening: Computational tools are used to design a virtual library of derivatives of this compound and predict their properties (e.g., redox potential, absorption wavelength, binding affinity to a target). frontiersin.orgnih.gov This allows for the pre-selection of the most promising candidates, saving significant synthetic effort. nih.gov
Targeted Synthesis: The highest-ranking candidates from the virtual screening are then synthesized using the advanced methods described previously. researchgate.netrsc.org
Experimental Validation: The properties of the newly synthesized compounds are measured experimentally and compared with the computational predictions. mdpi.com
Model Refinement: Any discrepancies between the predicted and experimental results are used to refine the computational models, improving their predictive accuracy for the next design cycle. nih.gov
This iterative cycle of design, synthesis, and validation is the cornerstone of modern molecular engineering. researchgate.net By applying this strategy to the 6,7-dichloro-naphthoquinone scaffold, researchers can accelerate the development of novel compounds for applications ranging from functional materials and sensors to chemical probes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-dichloro-5,8-dioxonaphthyl acetate, and how can purity be maximized?
- Methodology : The compound can be synthesized via chloroxidation of precursor amines (e.g., 5,8-diaminophthalazine derivatives) using HClO₄ or SOCl₂ as chlorinating agents. Post-synthetic purification requires recrystallization in polar aprotic solvents (e.g., DMF) followed by HPLC with a C18 column (MeCN/H₂O gradient). Monitor purity via NMR (¹³C for carbonyl/cl substituents) and LC-MS (m/z ~300–350 range) .
- Key Parameter : Reaction temperature (70–90°C) critically impacts yield due to competing side reactions.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Analytical Workflow :
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode identifies the molecular ion [M-H]⁻ (expected m/z: 320–330). Fragmentation patterns (e.g., loss of acetate group at m/z ~60) confirm substituent positions .
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 180–190 ppm) are diagnostic. Chlorine substituents induce deshielding in adjacent carbons by 5–10 ppm .
- Table : Key NMR Signals
| Group | ¹H (ppm) | ¹³C (ppm) |
|---|---|---|
| Aromatic H | 7.8–8.2 | 125–135 |
| Cl-substituted C | - | 140–145 |
| Acetate OCOCH₃ | 2.3 (s) | 21 (CH₃), 170 (COO) |
Q. How can stability under varying pH conditions be assessed for biochemical assays?
- Protocol : Conduct accelerated degradation studies in buffers (pH 2–12) at 37°C. Monitor via UV-Vis (λₐᵦₛ 270–290 nm for naphthoquinone backbone) and HPLC retention time shifts. Acetate hydrolysis is significant above pH 10, requiring neutral buffers for long-term storage .
Advanced Research Questions
Q. What molecular interactions drive its inhibition of DT-diaphorase, and how can docking studies validate this?
- Mechanistic Insight : The dichlorinated quinone core competitively binds to the enzyme’s FAD-binding site. Molecular docking (AutoDock Vina) using PDB 1DXQ reveals binding affinities (ΔG ≈ -8.3 kcal/mol) comparable to known inhibitors like dicoumarol .
- Table : Docking Scores vs. Analogues
| Compound | ΔG (kcal/mol) |
|---|---|
| This compound | -8.3 |
| 5,8-Dihydroxy analogue | -7.1 |
| Non-chlorinated parent | -6.5 |
Q. How to resolve contradictions in reported biological activity data across cell lines?
- Troubleshooting :
- Metabolic Variability : Test in NQO1-overexpressing (HepG2) vs. NQO1-deficient (HEK293) cell lines to isolate DT-diaphorase-dependent effects.
- Redox Cycling Interference : Use ESR spectroscopy to detect semiquinone radical formation, which may confound ROS-mediated activity assays .
Q. What computational methods predict regioselectivity in electrophilic substitutions?
- DFT Approach : B3LYP/6-311G(d,p) calculations show C5/C8 quinone oxygens direct electrophiles to C6/C7. Fukui indices (f⁻) for chlorination: C6 (0.15), C7 (0.12), C5 (0.08) .
- Visualization : HOMO localization on the dichlorinated ring confirms preferential reactivity at C6/C7.
Data Interpretation & Validation
Q. How to distinguish between tautomeric forms in solution-phase studies?
- Strategy : Variable-temperature ¹H NMR (25–60°C) in DMSO-d₆. Keto-enol tautomerism causes signal broadening; integration of enolic OH (δ 12–13 ppm) quantifies equilibrium constants (Keq ≈ 10⁻³) .
Q. What statistical methods address batch-to-batch variability in bioactivity assays?
- Quality Control : Implement ANOVA with post-hoc Tukey tests for IC₅₀ comparisons. Use ≥3 independent syntheses (n=6 replicates each). Coefficient of variation >15% indicates synthetic impurities .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
